molecular formula C32H39NO2 B12365297 Ebastine-d6

Ebastine-d6

Cat. No.: B12365297
M. Wt: 475.7 g/mol
InChI Key: MJJALKDDGIKVBE-PNLZFIRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ebastine-d6 is a deuterated form of Ebastine, a second-generation histamine H1 receptor antagonist. It is primarily used in scientific research as a stable isotope-labeled compound. Ebastine itself is known for its effectiveness in treating allergic conditions such as allergic rhinitis and chronic idiopathic urticaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ebastine-d6 involves the incorporation of deuterium atoms into the Ebastine molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is carefully monitored to achieve the desired level of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

Ebastine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carebastine (from oxidation) and various substituted derivatives of this compound (from substitution reactions) .

Scientific Research Applications

Ebastine-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Ebastine-d6, like Ebastine, acts as a histamine H1 receptor antagonist. It binds to the H1 receptors in peripheral tissues, preventing the action of histamine, which is responsible for allergic symptoms. The deuterium atoms in this compound do not alter its mechanism of action but provide a means to trace and study the compound in biological systems. The primary molecular target is the histamine H1 receptor, and the pathways involved include the inhibition of histamine-induced bronchoconstriction and allergic inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various biological and chemical analyses .

Properties

Molecular Formula

C32H39NO2

Molecular Weight

475.7 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-4-[4-[deuterio-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one

InChI

InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D,31D

InChI Key

MJJALKDDGIKVBE-PNLZFIRKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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